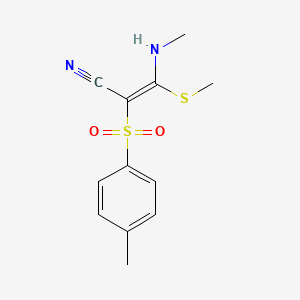

(2Z)-3-(methylamino)-2-(4-methylbenzenesulfonyl)-3-(methylsulfanyl)prop-2-enenitrile

Descripción

The compound "(2Z)-3-(methylamino)-2-(4-methylbenzenesulfonyl)-3-(methylsulfanyl)prop-2-enenitrile" features a prop-2-enenitrile backbone substituted with a 4-methylbenzenesulfonyl group at position 2, and both methylamino (CH3NH-) and methylsulfanyl (CH3S-) groups at position 3 in a Z-configuration. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science applications. Its synthesis likely involves sulfonamide coupling reactions under basic conditions, as seen in analogous compounds .

Propiedades

IUPAC Name |

(Z)-3-(methylamino)-2-(4-methylphenyl)sulfonyl-3-methylsulfanylprop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2S2/c1-9-4-6-10(7-5-9)18(15,16)11(8-13)12(14-2)17-3/h4-7,14H,1-3H3/b12-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRPCEPOAHATOES-QXMHVHEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(=C(NC)SC)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)/C(=C(/NC)\SC)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound (2Z)-3-(methylamino)-2-(4-methylbenzenesulfonyl)-3-(methylsulfanyl)prop-2-enenitrile is a synthetic organic molecule that has garnered interest in pharmaceutical research due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, effects, and relevant studies.

Chemical Formula

- IUPAC Name : (2Z)-3-(methylamino)-2-(4-methylbenzenesulfonyl)-3-(methylsulfanyl)prop-2-enenitrile

- Molecular Formula : C12H14N2O2S2

- Molecular Weight : 270.38 g/mol

Structural Features

The compound features:

- A methylamino group which may influence its interaction with biological targets.

- A benzenesulfonyl moiety , known for enhancing solubility and bioavailability.

- A nitrile functional group , which can participate in various chemical reactions.

Research indicates that this compound may exhibit several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that the compound has inhibitory effects against various bacterial strains. The presence of the sulfonyl group is believed to enhance its antimicrobial properties by disrupting bacterial cell wall synthesis.

- Anticancer Potential : Some studies have indicated that compounds with similar structures can induce apoptosis in cancer cells through the activation of caspase pathways. The methylsulfanyl group may contribute to this activity by facilitating interactions with cellular proteins involved in apoptosis.

- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.

Case Studies and Research Findings

- Antimicrobial Efficacy :

- Cytotoxicity Against Cancer Cells :

- Inflammation Models :

Data Summary Table

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table compares the compound with key analogues, emphasizing substituent variations, molecular properties, and applications:

Structural and Electronic Analysis

- Electron-Withdrawing Groups : The 4-methylbenzenesulfonyl group enhances stability and polarizes the double bond, increasing electrophilicity for nucleophilic attacks .

- Methylsulfanyl vs.

- Halogen Effects : Chloro- and bromo-substituted analogues () exhibit higher molecular weights and altered electronic profiles, favoring interactions with biological targets via halogen bonding .

Physicochemical Properties

- Crystallography : Orthorhombic packing (P212121) in ’s compound suggests tight molecular packing due to sulfonyl and aromatic interactions . The main compound’s methylsulfanyl group may disrupt this packing, reducing crystallinity.

- Solubility : Analogous compounds are synthesized in acetonitrile (), indicating moderate polarity and solubility in aprotic solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.